N-cinnamoyl-N'-(2-ethoxyphenyl)thiourea N-cinnamoyl-N'-(2-ethoxyphenyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC1001581
InChI: InChI=1S/C18H18N2O2S/c1-2-22-16-11-7-6-10-15(16)19-18(23)20-17(21)13-12-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H2,19,20,21,23)/b13-12+
SMILES: CCOC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2
Molecular Formula: C18H18N2O2S
Molecular Weight: 326.4 g/mol

N-cinnamoyl-N'-(2-ethoxyphenyl)thiourea

CAS No.:

Cat. No.: VC1001581

Molecular Formula: C18H18N2O2S

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

N-cinnamoyl-N'-(2-ethoxyphenyl)thiourea -

Specification

Molecular Formula C18H18N2O2S
Molecular Weight 326.4 g/mol
IUPAC Name (E)-N-[(2-ethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide
Standard InChI InChI=1S/C18H18N2O2S/c1-2-22-16-11-7-6-10-15(16)19-18(23)20-17(21)13-12-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H2,19,20,21,23)/b13-12+
Standard InChI Key IXSBMDVIECXTTA-OUKQBFOZSA-N
Isomeric SMILES CCOC1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CC=C2
SMILES CCOC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2
Canonical SMILES CCOC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2

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